2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities
Preparation Methods
The synthesis of 2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of thiazole derivatives with hydrazine and dioxane derivatives under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione may offer unique properties, such as enhanced stability or specific biological activity, making it a valuable addition to the library of thiazole-based compounds .
Properties
CAS No. |
919779-11-6 |
---|---|
Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
2,2-dimethyl-5-(1,3-thiazol-2-ylhydrazinylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H9N3O4S/c1-9(2)15-6(13)5(7(14)16-9)11-12-8-10-3-4-17-8/h3-4H,1-2H3,(H,10,12) |
InChI Key |
NLEUBKBEOJHNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=NNC2=NC=CS2)C(=O)O1)C |
Origin of Product |
United States |
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